Maleyl-CoA

描述

属性

CAS 编号 |

54377-18-3 |

|---|---|

分子式 |

C25H38N7O19P3S |

分子量 |

865.6 g/mol |

IUPAC 名称 |

(Z)-4-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-4-oxobut-2-enoic acid |

InChI |

InChI=1S/C25H38N7O19P3S/c1-25(2,20(38)23(39)28-6-5-14(33)27-7-8-55-16(36)4-3-15(34)35)10-48-54(45,46)51-53(43,44)47-9-13-19(50-52(40,41)42)18(37)24(49-13)32-12-31-17-21(26)29-11-30-22(17)32/h3-4,11-13,18-20,24,37-38H,5-10H2,1-2H3,(H,27,33)(H,28,39)(H,34,35)(H,43,44)(H,45,46)(H2,26,29,30)(H2,40,41,42)/b4-3- |

InChI 键 |

NOXKSYIGMVMLHF-ARJAWSKDSA-N |

手性 SMILES |

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)/C=C\C(=O)O)O |

规范 SMILES |

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C=CC(=O)O)O |

同义词 |

coenzyme A, maleyl- maleyl-CoA maleyl-coenzyme A |

产品来源 |

United States |

Foundational & Exploratory

The Pivotal Role of Maleyl-CoA in Bacterial Metabolic Networks: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maleyl-CoA is a critical intermediate in a variety of bacterial metabolic pathways, playing a central role in the assimilation of single- and two-carbon compounds, as well as in the degradation of aromatic molecules. Its strategic position at the confluence of several key metabolic routes underscores its importance in bacterial survival, adaptation, and bioremediation potential. This technical guide provides an in-depth exploration of the functions of this compound in bacterial metabolism, presenting quantitative data, detailed experimental protocols, and visual representations of the associated biochemical pathways.

Core Metabolic Pathways Involving this compound

This compound is a key metabolite in at least five major bacterial metabolic pathways:

-

The Serine Cycle: Utilized by methylotrophs for the assimilation of C1 compounds like methane and methanol.

-

The Ethylmalonyl-CoA Pathway: An anaplerotic pathway for the assimilation of C2 compounds such as acetate and ethanol.

-

The 3-Hydroxypropionate Bicycle: A carbon fixation pathway found in some autotrophic bacteria.

-

The Gentisate Pathway: A central route for the aerobic degradation of aromatic compounds like salicylate and 3-hydroxybenzoate.

-

The Homogentisate Pathway: Involved in the catabolism of aromatic amino acids such as tyrosine and phenylalanine.

The central enzyme in many of these pathways is Malyl-CoA lyase , which catalyzes the reversible cleavage of malyl-CoA to glyoxylate and acetyl-CoA. The promiscuity of this enzyme, capable of acting on different substrates, is a recurring theme in its metabolic significance.

The Gentisate and Homogentisate Pathways: Degradation of Aromatic Compounds

A crucial role of this compound is in the catabolism of aromatic compounds, which are abundant in the environment. Bacteria have evolved sophisticated pathways to utilize these compounds as carbon and energy sources.

The Gentisate Pathway:

This pathway is a common route for the aerobic degradation of various aromatic compounds. Gentisate is cleaved by gentisate 1,2-dioxygenase to form maleylpyruvate. Maleylpyruvate is then isomerized to fumarylpyruvate, which is subsequently hydrolyzed to fumarate and pyruvate, both of which can enter central metabolism. In an alternative branch, maleylpyruvate can be directly hydrolyzed to maleate and pyruvate.

The Homogentisate Pathway:

This pathway is primarily involved in the degradation of the aromatic amino acids tyrosine and phenylalanine. Homogentisate, an intermediate in this pathway, is converted to maleylacetoacetate by homogentisate 1,2-dioxygenase. Maleylacetoacetate is then isomerized to fumarylacetoacetate, which is finally cleaved into fumarate and acetoacetate, feeding into the citric acid cycle.[1]

Quantitative Data on Key Enzymes

The efficiency and regulation of the metabolic pathways involving this compound are determined by the kinetic properties of their constituent enzymes. Below is a summary of available quantitative data for key enzymes.

| Enzyme | Organism | Substrate | Km (µM) | Vmax (U/mg) | kcat (s-1) | Reference |

| Malyl-CoA Lyase | Rhodobacter capsulatus | L-Malyl-CoA | 15 | - | - | [2] |

| Acetyl-CoA | 140 | 37 | - | [2] | ||

| Glyoxylate | 1200 | 37 | - | [2] | ||

| Maleylacetate Reductase | Pseudomonas sp. B13 | Maleylacetate | 58 | 832 | - | [3] |

| NADH | 30 | - | - | [3] | ||

| NADPH | 77 | ~832 | - | [3] | ||

| Maleylpyruvate Isomerase | Corynebacterium glutamicum | Maleylpyruvate | 148.4 ± 11.9 | 1520 ± 57.4 | - | [4] |

Experimental Protocols

Assay for Malyl-CoA Lyase Activity

This protocol measures the cleavage of L-malyl-CoA to acetyl-CoA and glyoxylate.

Principle: The formation of the glyoxylate phenylhydrazone derivative is monitored spectrophotometrically at 324 nm.[2]

Reagents:

-

200 mM MOPS/KOH buffer, pH 7.5

-

5 mM MgCl2

-

3.5 mM Phenylhydrazinium chloride

-

0.5 mM L-Malyl-CoA (for crude extracts) or 0.25 mM L-Malyl-CoA (for purified enzyme)

-

Enzyme preparation (cell extract or purified enzyme)

Procedure:

-

Prepare a standard assay mixture (0.5 ml) containing MOPS/KOH buffer, MgCl2, and phenylhydrazinium chloride.

-

Add the enzyme preparation to the mixture.

-

Initiate the reaction by adding L-malyl-CoA.

-

Immediately monitor the increase in absorbance at 324 nm using a spectrophotometer.

-

Calculate the enzyme activity based on the molar extinction coefficient of the glyoxylate phenylhydrazone derivative.

Purification of Malyl-CoA Lyase from Rhodobacter capsulatus

This protocol describes a method for the purification of Malyl-CoA lyase to near homogeneity.[2]

Procedure:

-

Cell Lysis: Resuspend cell paste in 50 mM MOPS/KOH (pH 7.5) with 5 mM MgCl2 and pass through a French pressure cell. Centrifuge to obtain a crude extract.

-

Ammonium Sulfate Precipitation: Fractionate the crude extract with ammonium sulfate (35-55% saturation). Resuspend the pellet in buffer.

-

Hydrophobic Interaction Chromatography: Apply the sample to a Phenyl-Sepharose column. Elute with a decreasing gradient of ammonium sulfate.

-

Anion Exchange Chromatography: Apply the active fractions to a Q-Sepharose column. Elute with an increasing gradient of KCl.

-

Gel Filtration: Apply the concentrated active fractions to a Superdex 200 column to obtain the purified enzyme.

References

The Gentisate Pathway: A Comprehensive Technical Guide to its Discovery and Core Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Introduction

The gentisate pathway represents a critical metabolic route in various microorganisms for the aerobic degradation of a wide range of aromatic compounds. These compounds, both natural and xenobiotic, are funneled into this central pathway, which ultimately converts them into intermediates of the Krebs cycle. The discovery and elucidation of the gentisate pathway have been pivotal in understanding microbial catabolism and have opened avenues for applications in bioremediation and biocatalysis. This in-depth technical guide provides a detailed overview of the history, core enzymatic reactions, quantitative data, and experimental protocols associated with the gentisate pathway.

Discovery and History of the Gentisate Pathway

The study of aromatic compound degradation by microorganisms dates back to the early 20th century, with initial observations of microbial growth on compounds like phenol and naphthalene. The concept of central catabolic pathways, where diverse aromatic substrates are converted to a limited number of key intermediates before ring cleavage, emerged from this early research.

The gentisate pathway was first identified as a distinct route for the metabolism of m-hydroxybenzoate and gentisate (2,5-dihydroxybenzoate). Early studies in the mid-20th century focused on identifying the key intermediates and enzymes involved. A pivotal step was the characterization of gentisate 1,2-dioxygenase , the enzyme responsible for the aromatic ring cleavage of gentisate.[1][2] Subsequent research led to the identification and characterization of the downstream enzymes, maleylpyruvate isomerase and fumarylpyruvate hydrolase , which process the ring-fission product.[3][4][5]

Over the years, the diversity of the gentisate pathway has become apparent, with the discovery of different classes of maleylpyruvate isomerases that are dependent on cofactors such as glutathione (GSH), mycothiol (MSH), or L-cysteine, as well as cofactor-independent isomerases.[3][4][6] This has revealed the adaptation of this pathway across different bacterial and fungal genera. The genetic organization of the gentisate pathway genes, often found in operons, has also been a subject of extensive study, shedding light on its regulation and evolution.[7]

The Core Gentisate Pathway

The central gentisate pathway consists of three core enzymatic steps that convert gentisate to fumarate and pyruvate, which can then enter central metabolism.

Upstream Funneling Reactions

Various peripheral pathways converge on the production of gentisate. Two common examples are:

-

Salicylate 5-hydroxylase: This enzyme hydroxylates salicylate at the C5 position to produce gentisate.

-

3-Hydroxybenzoate 6-hydroxylase: This enzyme hydroxylates 3-hydroxybenzoate at the C6 position to form gentisate.

Core Pathway Enzymes

-

Gentisate 1,2-Dioxygenase (GDO): This non-heme iron-dependent enzyme catalyzes the oxygenolytic cleavage of the aromatic ring of gentisate between the carboxyl group and the adjacent hydroxyl group. This reaction forms maleylpyruvate.[1][8]

-

Maleylpyruvate Isomerase (MPI): Maleylpyruvate is isomerized to fumarylpyruvate by this enzyme. As mentioned, several classes of this enzyme exist, differing in their cofactor requirements.[3][4][6]

-

Fumarylpyruvate Hydrolase (FPH): The final step is the hydrolysis of fumarylpyruvate to yield fumarate and pyruvate, both of which are central metabolites.[5][9]

Quantitative Data on Key Enzymes

The following tables summarize key quantitative data for the core enzymes of the gentisate pathway and important upstream enzymes.

Table 1: Kinetic Properties of Gentisate 1,2-Dioxygenases

| Organism | Substrate | Km (µM) | Vmax (U/mg) | kcat (s-1) | Optimal pH | Optimal Temp (°C) |

| Pseudomonas alcaligenes NCIB 9867 | Gentisate | 92 | - | - | 8.0 | 50 |

| Pseudomonas putida NCIB 9869 | Gentisate | 143 | - | - | 8.0 | 50 |

| Sphingomonas sp. strain RW5 | Gentisate | 15 | - | - | - | - |

| Escherichia coli O157:H7 | Gentisate | - | - | - | - | - |

| Pseudarthrobacter phenanthrenivorans Sphe3 | Gentisate | 25.9 ± 4.4 | 1.2 ± 0.1 (mM·s⁻¹) | - | 7.0-12.0 | - |

Table 2: Kinetic Properties of Maleylpyruvate Isomerases

| Organism | Cofactor | Substrate | Km (µM) | Vmax (µmol/min/mg) |

| Corynebacterium glutamicum | Mycothiol | Maleylpyruvate | 148.4 ± 11.9 | 1520 ± 57.4 |

| Paenibacillus sp. Strain NyZ101 | L-cysteine | Maleylpyruvate | - | - |

Table 3: Properties of Fumarylpyruvate Hydrolase

| Organism | Subunit Molecular Weight (kDa) | Native Molecular Weight (kDa) |

| Pseudomonas alcaligenes | 25 | 73 |

| Ralstonia sp. strain U2 | - | - |

Table 4: Kinetic Properties of Upstream Hydroxylases

| Enzyme | Organism | Substrate | Km (µM) | kcat (s-1) |

| 3-Hydroxybenzoate 6-hydroxylase | Martelella sp. AD-3 | 3-Hydroxybenzoate | 72.6 ± 10.1 | 5.7 ± 0.2 |

| 3-Hydroxybenzoate 6-hydroxylase | Martelella sp. AD-3 | NADH | 104.1 ± 18.2 | 7.8 ± 0.4 |

| Salicylate 5-hydroxylase | Ralstonia sp. | Salicylate | - | - |

Experimental Protocols

Assay for Gentisate 1,2-Dioxygenase Activity

This protocol is based on the spectrophotometric measurement of the formation of maleylpyruvate.[8]

Materials:

-

0.1 M Phosphate buffer (pH 7.5)

-

10 mM Gentisate stock solution

-

Enzyme preparation (cell-free extract or purified enzyme)

-

Spectrophotometer capable of measuring absorbance at 330 nm

Procedure:

-

Prepare a 3 mL reaction mixture in a quartz cuvette containing 0.1 M phosphate buffer (pH 7.5).

-

Add a suitable amount of the enzyme preparation to the cuvette.

-

Initiate the reaction by adding a known concentration of gentisate (e.g., to a final concentration of 0.1 mM).

-

Immediately monitor the increase in absorbance at 330 nm over time. Maleylpyruvate has a molar extinction coefficient (ε) of approximately 10,800 M-1cm-1.

-

Calculate the enzyme activity based on the rate of change in absorbance. One unit of activity is typically defined as the amount of enzyme that produces 1 µmol of maleylpyruvate per minute.

Assay for Maleylpyruvate Isomerase Activity

This assay follows the conversion of maleylpyruvate to fumarylpyruvate, which results in a spectral shift.[4]

Materials:

-

0.1 M Tris-HCl buffer (pH 8.0)

-

Maleylpyruvate solution (prepared by the enzymatic conversion of gentisate using gentisate 1,2-dioxygenase)

-

Enzyme preparation (cell-free extract or purified isomerase)

-

Cofactor solution (e.g., glutathione, mycothiol, or L-cysteine, if required)

-

Spectrophotometer capable of scanning wavelengths between 300-400 nm

Procedure:

-

Prepare maleylpyruvate by incubating gentisate with a preparation of gentisate 1,2-dioxygenase until the absorbance at 330 nm is maximal.

-

In a cuvette, add 0.1 M Tris-HCl buffer (pH 8.0) and the prepared maleylpyruvate.

-

If the isomerase is cofactor-dependent, add the appropriate cofactor to the cuvette.

-

Initiate the reaction by adding the maleylpyruvate isomerase preparation.

-

Monitor the decrease in absorbance at 330 nm (maleylpyruvate) and the increase in absorbance at approximately 345 nm (fumarylpyruvate) over time.

Assay for Fumarylpyruvate Hydrolase Activity

This assay measures the disappearance of fumarylpyruvate.[5]

Materials:

-

0.1 M Phosphate buffer (pH 7.5)

-

Fumarylpyruvate solution (prepared by the enzymatic conversion of maleylpyruvate using maleylpyruvate isomerase)

-

Enzyme preparation (cell-free extract or purified hydrolase)

-

Spectrophotometer capable of measuring absorbance at 345 nm

Procedure:

-

Prepare fumarylpyruvate by incubating maleylpyruvate with a preparation of maleylpyruvate isomerase until the absorbance at 345 nm is maximal.

-

In a cuvette, add 0.1 M phosphate buffer (pH 7.5) and the prepared fumarylpyruvate.

-

Initiate the reaction by adding the fumarylpyruvate hydrolase preparation.

-

Monitor the decrease in absorbance at 345 nm over time.

Mandatory Visualizations

Core Gentisate Pathway

Caption: The core gentisate pathway and its upstream funneling reactions.

Experimental Workflow for Gentisate 1,2-Dioxygenase Assay

Caption: A typical experimental workflow for assaying GDO activity.

Conclusion

The gentisate pathway is a well-characterized and fundamentally important route for the microbial catabolism of aromatic compounds. Its discovery and the subsequent elucidation of its enzymatic and genetic components have provided deep insights into microbial metabolism. For researchers in drug development and biotechnology, understanding this pathway offers a toolkit of enzymes with potential applications in biocatalysis, bioremediation, and the synthesis of valuable chemicals. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for further research and application of the gentisate pathway.

References

- 1. Structural and biochemical characterization of gentisate 1,2-dioxygenase from Escherichia coli O157:H7 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Purification and Characterization of Gentisate 1,2-Dioxygenases from Pseudomonas alcaligenes NCIB 9867 and Pseudomonas putida NCIB 9869 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The gene ncgl2918 encodes a novel maleylpyruvate isomerase that needs mycothiol as cofactor and links mycothiol biosynthesis and gentisate assimilation in Corynebacterium glutamicum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. Purification and Some Properties of Maleylpyruvate Hydrolase and Fumarylpyruvate Hydrolase from Pseudomonas alcaligenes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel l-Cysteine-Dependent Maleylpyruvate Isomerase in the Gentisate Pathway of Paenibacillus sp. Strain NyZ101 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. discovery.researcher.life [discovery.researcher.life]

- 8. Biochemical and Genetic Characterization of a Gentisate 1,2-Dioxygenase from Sphingomonas sp. Strain RW5 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to Maleyl-Coenzyme A: Structure, Properties, and Experimental Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Maleyl-Coenzyme A (Maleyl-CoA), a reactive thioester intermediate. Due to its inherent instability, this compound is a challenging molecule to study, and much of the available literature focuses on its more stable counterparts. This document collates critical information on its chemical structure, properties, metabolic context, and detailed experimental protocols for its synthesis and analysis, aiming to equip researchers with the necessary knowledge for its investigation.

Chemical Structure and Properties of this compound

This compound is the thioester formed between maleic acid and Coenzyme A. The presence of the electron-withdrawing maleic acid moiety and the high-energy thioester bond contributes to its significant chemical reactivity and inherent instability, particularly in neutral aqueous solutions.[1]

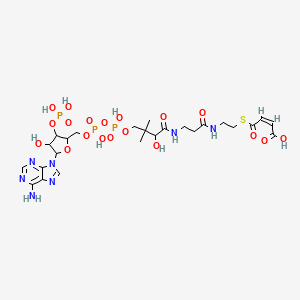

The definitive structure of this compound is presented below:

Caption: Chemical structure of Maleyl-Coenzyme A.

Quantitative Chemical Data

Quantitative physicochemical data for this compound is scarce in public databases due to its instability. The following table summarizes its fundamental chemical identity and known properties.

| Property | Value | Source |

| Chemical Formula | C25H38N7O19P3S | [2] |

| Molecular Weight | 865.6 g/mol | Calculated based on formula |

| Solubility | Assumed to be soluble in aqueous buffers, similar to other acyl-CoAs. | N/A |

| pKa | Not experimentally determined. | N/A |

| Stability | Unstable at neutral pH; readily undergoes hydrolysis. | [1][3] |

| Reactivity | Reacts with the sulfhydryl group of free Coenzyme A to form a stable thioether addition product.[1][3] The thioester bond reacts with hydroxylamine.[1] | [1][3] |

Metabolic Significance of this compound

This compound is an intermediate in the metabolism of maleate. Its formation is catalyzed by CoA transferases, such as 3-ketoacid CoA-transferase, which transfer the Coenzyme A moiety from a donor like acetoacetyl-CoA to maleate.[1] This reaction activates maleic acid for further metabolic processing. Given that maleic acid can be a xenobiotic compound, this pathway may play a role in detoxification and metabolism of foreign compounds.

Caption: Enzymatic formation of this compound from Maleate and Acetoacetyl-CoA.

Experimental Protocols

The inherent instability of this compound necessitates carefully planned experimental procedures. The following protocols are based on established methodologies for the synthesis and analysis of this compound and similar short-chain acyl-CoAs.

Chemical Synthesis of this compound

This protocol is adapted from the chemical synthesis method involving the reaction of Coenzyme A with maleic anhydride.[1]

Materials:

-

Coenzyme A, free acid (CoA-SH)

-

Maleic anhydride

-

Potassium phosphate buffer (0.1 M, pH 7.5)

-

Hydrochloric acid (HCl), 1 M

-

Potassium hydroxide (KOH), 0.4 M

-

Dithiothreitol (DTT)

-

Nitroprusside reagent

-

Hydroxylamine solution

Procedure:

-

Dissolve CoA-SH in 0.1 M potassium phosphate buffer (pH 7.5).

-

Add a molar excess of maleic anhydride to the CoA-SH solution.

-

Monitor the reaction by observing the rapid disappearance of free sulfhydryl groups using the nitroprusside reaction.

-

Note that the formation of the thioester (this compound) accounts for only a fraction (approx. 30%) of the consumed CoA-SH. A major side product is formed by the addition of another CoA-SH molecule to the double bond of the maleyl group.[1]

-

Due to its instability at neutral pH, the synthesized this compound should be used immediately or stored under acidic conditions at low temperatures.

Enzymatic Synthesis of this compound

This method utilizes CoA transferase to produce this compound in a more specific manner.[1]

Materials:

-

Acetoacetyl-CoA

-

¹⁴C-labeled Maleate (for tracking)

-

Purified CoA transferase (e.g., from rat kidney)

-

Potassium phosphate buffer (0.1 M, pH 7.5)

-

Trichloroacetic acid (TCA)

Procedure:

-

Prepare a reaction mixture containing 0.1 M potassium phosphate buffer (pH 7.5), acetoacetyl-CoA, and ¹⁴C-labeled maleate.

-

Initiate the reaction by adding a purified preparation of CoA transferase.

-

Incubate the reaction at a suitable temperature (e.g., 37°C).

-

Monitor the reaction progress. A transient appearance of free CoA-SH may be observed initially.[1]

-

Terminate the reaction by adding TCA to precipitate the protein.

-

Centrifuge to remove the precipitated enzyme and proceed with purification of this compound from the supernatant.

Purification of this compound

Column chromatography is a suitable method for purifying this compound from synthesis reaction mixtures.[1]

Materials:

-

DEAE-cellulose column

-

Potassium phosphate (KH₂PO₄) solutions for gradient elution (e.g., 50 mM and 750 mM)

-

UV detector (254 nm)

-

Fraction collector

Procedure:

-

Equilibrate a DEAE-cellulose column (e.g., 1 x 33 cm) with 50 mM KH₂PO₄ solution.

-

Acidify the reaction supernatant from the enzymatic synthesis to a pH of 3-4 with 1 M HCl.

-

Apply the acidified sample to the equilibrated column.

-

Wash the column with water followed by the equilibration buffer (50 mM KH₂PO₄).

-

Elute the bound compounds using a shallow linear gradient of KH₂PO₄ (e.g., from 50 mM to 750 mM).

-

Monitor the eluate absorbance at 254 nm to detect the adenine moiety of CoA.

-

Collect fractions and analyze for the presence of the ¹⁴C label (if used) and the absence of free sulfhydryl groups to identify the fractions containing this compound.

Quantification of this compound by HPLC-MS

This proposed method is adapted from established protocols for other short-chain acyl-CoAs.

1. Sample Preparation (from tissue):

-

Homogenize frozen tissue samples in 10% trichloroacetic acid.

-

Centrifuge to pellet precipitated proteins.

-

Isolate the acyl-CoAs from the supernatant using a reversed-phase solid-phase extraction (SPE) column.

-

Elute the acyl-CoAs and evaporate to dryness.

-

Reconstitute the sample in an appropriate solvent for HPLC-MS analysis.

2. HPLC-MS Analysis:

-

HPLC System: A high-performance liquid chromatography system.

-

Column: A C18 reversed-phase column.

-

Mobile Phase A: Water with an ion-pairing agent (e.g., tributylamine) and an acid (e.g., acetic acid).

-

Mobile Phase B: Methanol or acetonitrile.

-

Gradient: A linear gradient from a low to a high percentage of Mobile Phase B over a short run time (e.g., 7-10 minutes).

-

Mass Spectrometer: An electrospray ionization (ESI) mass spectrometer operating in positive ion mode.

-

Detection: Use selected reaction monitoring (SRM) for the specific parent-to-fragment ion transition of this compound.

3. Quantification:

-

Use an internal standard, such as a stable isotope-labeled version of this compound or a structurally similar acyl-CoA, for accurate quantification.

-

Construct a standard curve with known concentrations of purified this compound.

Caption: Experimental workflow for the quantification of this compound.

Conclusion

This compound is a chemically reactive and unstable intermediate in maleate metabolism. Its study requires specialized protocols for synthesis and analysis due to its propensity for hydrolysis and side reactions. The information and detailed methodologies provided in this guide offer a foundational resource for researchers in biochemistry, drug metabolism, and toxicology who are interested in elucidating the roles of this transient but potentially significant molecule. Further research is warranted to fully characterize its physicochemical properties and its complete metabolic fate in various biological systems.

References

The Gentisate Pathway: A Comprehensive Technical Guide to the Enzymatic Conversion of Gentisate to Krebs Cycle Intermediates

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the enzymatic degradation of gentisate, a key metabolic pathway in the microbial catabolism of various aromatic compounds. While the direct enzymatic synthesis of Maleyl-CoA from gentisate is not a recognized metabolic route, this pathway efficiently converts gentisate into central metabolites that fuel the Krebs cycle. This document details the enzymes, mechanisms, and experimental protocols associated with the conversion of gentisate to fumarate and pyruvate, providing a valuable resource for researchers in biochemistry, microbiology, and drug development.

Introduction to the Gentisate Pathway

Gentisate (2,5-dihydroxybenzoic acid) is a central intermediate in the aerobic degradation of a wide range of aromatic compounds, including salicylate, 3-hydroxybenzoate, and some polycyclic aromatic hydrocarbons. Microorganisms employ the gentisate pathway to cleave the aromatic ring and convert it into intermediates of central metabolism. The pathway is initiated by the ring-opening of gentisate, catalyzed by gentisate 1,2-dioxygenase, to form maleylpyruvate. Subsequently, maleylpyruvate is isomerized to fumarylpyruvate, which is then hydrolyzed to fumarate and pyruvate, both of which can enter the Krebs cycle.

Core Enzymatic Steps

The conversion of gentisate to Krebs cycle intermediates is primarily a three-step enzymatic process.

Step 1: Ring Fission of Gentisate by Gentisate 1,2-Dioxygenase

The initial and rate-limiting step is the oxidative cleavage of the aromatic ring of gentisate.

-

Enzyme: Gentisate 1,2-dioxygenase (GDO) (EC 1.13.11.4)

-

Reaction: Gentisate + O₂ → Maleylpyruvate[1]

-

Cofactor: Requires Fe²⁺ for its catalytic activity[1].

-

Mechanism: Gentisate 1,2-dioxygenase is a non-heme iron-dependent enzyme that catalyzes the intradiol cleavage of the aromatic ring between the carboxyl group and the adjacent hydroxyl group[2][3]. The proposed mechanism involves the binding of both gentisate and molecular oxygen to the active site Fe²⁺ ion, facilitating the oxygenolytic ring cleavage[4].

Step 2: Isomerization of Maleylpyruvate by Maleylpyruvate Isomerase

The product of the initial ring cleavage, maleylpyruvate, undergoes a cis-trans isomerization.

-

Enzyme: Maleylpyruvate isomerase (EC 5.2.1.4)

-

Reaction: Maleylpyruvate ⇌ Fumarylpyruvate[2]

-

Mechanism: This enzyme catalyzes the conversion of the cis-isomer, maleylpyruvate, to the trans-isomer, fumarylpyruvate[2][5]. This isomerization is crucial for the subsequent hydrolytic cleavage. Some maleylpyruvate isomerases are dependent on glutathione for their activity, while others function independently[6][7].

Step 3: Hydrolysis of Fumarylpyruvate by Fumarylpyruvate Hydrolase

The final enzymatic step yields products that directly enter central metabolic pathways.

-

Enzyme: Fumarylpyruvate hydrolase (EC 3.7.1.8)

-

Reaction: Fumarylpyruvate + H₂O → Fumarate + Pyruvate

-

Mechanism: This hydrolase cleaves the carbon-carbon bond in fumarylpyruvate to release fumarate and pyruvate. These products are key intermediates in the Krebs cycle and glycolysis, respectively, linking the degradation of aromatic compounds to the cell's central energy metabolism.

Quantitative Data Summary

The following tables summarize key quantitative data for the enzymes of the gentisate pathway from various microbial sources.

Table 1: Kinetic Properties of Gentisate 1,2-Dioxygenases

| Organism | Substrate | K_m_ (µM) | V_max_ (U/mg) | k_cat_ (s⁻¹) | k_cat_/K_m_ (s⁻¹M⁻¹) | Optimal pH | Optimal Temp. (°C) |

| Pseudomonas alcaligenes NCIB 9867 (P25X) | Gentisate | 92[8] | 15.8[6] | - | 44.08 x 10⁴[8] | 8.0[8] | ~50[8] |

| Pseudomonas putida NCIB 9869 (P35X) | Gentisate | 143[8] | 41.17[6] | - | 39.34 x 10⁴[8] | 8.0[8] | ~50[8] |

| Sphingomonas sp. strain RW5 | Gentisate | 15[9] | - | - | 5.11 x 10⁶[9] | - | - |

| Ralstonia solanacearum GMI 1000 | Gentisate | 56[10] | - | - | - | 8.0[10] | 30[10] |

| Pseudarthrobacter phenanthrenivorans Sphe3 | Gentisate | 25.9[11] | 1.2 mM·s⁻¹ | - | - | - | - |

Table 2: Properties of Maleylpyruvate Isomerases

| Organism | Cofactor Requirement | Apparent K_m_ for Maleylpyruvate (µM) | Apparent V_max_ (µmol/min/mg) |

| Corynebacterium glutamicum | Mycothiol | 148.4[12] | 1520[12] |

| Paenibacillus sp. strain NyZ101 | L-cysteine | - | - |

Experimental Protocols

This section provides detailed methodologies for the key experiments related to the enzymatic synthesis of fumarylpyruvate from gentisate.

Purification of Gentisate 1,2-Dioxygenase (from Pseudomonas sp.)

This protocol is adapted from the purification of gentisate 1,2-dioxygenases from Pseudomonas alcaligenes and Pseudomonas putida[6][8].

-

Cell Growth and Lysis:

-

Grow bacterial cells in a suitable medium containing an inducer such as 3-hydroxybenzoate.

-

Harvest cells by centrifugation and wash with a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5).

-

Resuspend the cell pellet in the same buffer and lyse the cells using a French press or sonication.

-

Centrifuge the lysate at high speed to remove cell debris.

-

-

Anion-Exchange Chromatography:

-

Load the supernatant onto a DEAE-Sepharose or similar anion-exchange column pre-equilibrated with the starting buffer.

-

Wash the column extensively with the starting buffer to remove unbound proteins.

-

Elute the bound proteins with a linear gradient of NaCl (e.g., 0 to 0.5 M) in the starting buffer.

-

Collect fractions and assay for gentisate 1,2-dioxygenase activity.

-

-

Hydrophobic Interaction Chromatography:

-

Pool the active fractions from the anion-exchange step and add ammonium sulfate to a final concentration of 1 M.

-

Load the sample onto a Phenyl-Sepharose or similar hydrophobic interaction column pre-equilibrated with a high-salt buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 1 M ammonium sulfate).

-

Elute the enzyme with a decreasing linear gradient of ammonium sulfate (e.g., 1 to 0 M).

-

Collect fractions and assay for activity.

-

-

Gel Filtration Chromatography:

-

Concentrate the active fractions from the previous step.

-

Load the concentrated sample onto a gel filtration column (e.g., Superdex 200) pre-equilibrated with a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 150 mM NaCl).

-

Elute the proteins and collect fractions.

-

Pool the fractions containing pure gentisate 1,2-dioxygenase as determined by SDS-PAGE.

-

Assay for Gentisate 1,2-Dioxygenase Activity

The activity of gentisate 1,2-dioxygenase can be determined spectrophotometrically by monitoring the formation of maleylpyruvate.

-

Reaction Mixture: Prepare a reaction mixture (1 ml) containing 50 mM phosphate buffer (pH 7.5), 0.1 mM gentisate, and an appropriate amount of enzyme extract or purified enzyme.

-

Measurement: Initiate the reaction by adding the gentisate substrate.

-

Monitoring: Measure the increase in absorbance at 330 nm, which corresponds to the formation of maleylpyruvate. The molar extinction coefficient for maleylpyruvate at this wavelength is approximately 10,300 M⁻¹cm⁻¹[13].

-

Calculation: One unit of enzyme activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of maleylpyruvate per minute under the assay conditions.

Assay for Maleylpyruvate Isomerase Activity

The activity of maleylpyruvate isomerase is determined by monitoring the conversion of maleylpyruvate to fumarylpyruvate.

-

Substrate Preparation: Maleylpyruvate can be generated in situ by the action of purified gentisate 1,2-dioxygenase on gentisate.

-

Reaction Mixture: In a 1 ml cuvette, mix 50 mM Tris-HCl buffer (pH 8.0), the prepared maleylpyruvate substrate (approximately 70 µM), and the enzyme sample[14]. If the isomerase is cofactor-dependent, include the appropriate cofactor (e.g., glutathione or L-cysteine) in the reaction mixture[14].

-

Measurement: Monitor the decrease in absorbance at 330 nm (λ_max_ of maleylpyruvate) and the concomitant increase in absorbance at 345 nm (λ_max_ of fumarylpyruvate)[14][15].

-

Calculation: The rate of isomerization can be calculated from the change in absorbance over time, using the appropriate molar extinction coefficients.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the gentisate metabolic pathway and a typical experimental workflow for enzyme purification.

Caption: The enzymatic degradation pathway of gentisate to Krebs cycle intermediates.

Caption: A general experimental workflow for the purification of enzymes from the gentisate pathway.

Conclusion

The enzymatic pathway for gentisate degradation is a well-characterized and efficient route for the catabolism of a variety of aromatic compounds in microorganisms. While the direct synthesis of this compound from gentisate is not observed, the pathway's products, fumarate and pyruvate, are central metabolites that directly fuel cellular energy production. The detailed understanding of the enzymes involved, their kinetics, and the methods for their study, as outlined in this guide, provides a solid foundation for further research in metabolic engineering, bioremediation, and the development of novel therapeutics.

References

- 1. youtube.com [youtube.com]

- 2. Maleylpyruvate isomerase - Wikipedia [en.wikipedia.org]

- 3. enzyme-database.org [enzyme-database.org]

- 4. academic.oup.com [academic.oup.com]

- 5. researchgate.net [researchgate.net]

- 6. journals.asm.org [journals.asm.org]

- 7. Glutathione-independent isomerization of maleylpyruvate by Bacillus megaterium and other gram-positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 8. EC 5.2.1.4 [iubmb.qmul.ac.uk]

- 9. Benzoate Metabolism Intermediate Benzoyl Coenzyme A Affects Gentisate Pathway Regulation in Comamonas testosteroni - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biorxiv.org [biorxiv.org]

- 11. biorxiv.org [biorxiv.org]

- 12. The gene ncgl2918 encodes a novel maleylpyruvate isomerase that needs mycothiol as cofactor and links mycothiol biosynthesis and gentisate assimilation in Corynebacterium glutamicum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Figure 1. [Major pathway of the conversion...]. - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Studies on chemical and enzymatic synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Novel Characteristics of Succinate Coenzyme A (Succinate-CoA) Ligases: Conversion of Malate to Malyl-CoA and CoA-Thioester Formation of Succinate Analogues In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

Maleyl-CoA as an Intermediate in Aromatic Compound Degradation: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

The microbial degradation of aromatic compounds is a cornerstone of global carbon cycling and plays a critical role in the bioremediation of environmental pollutants. A key metabolic route in this process is the gentisate pathway, which funnels a variety of aromatic precursors into central metabolism. Central to this pathway is the formation of maleyl-CoA, a transient but crucial intermediate. This technical guide provides an in-depth exploration of the role of this compound, detailing the enzymatic reactions, quantitative data, experimental protocols, and regulatory networks that govern its metabolism. Understanding these intricate molecular processes is vital for harnessing the power of microbial catabolism for biotechnological and pharmaceutical applications.

The Gentisate Pathway: A Hub for Aromatic Catabolism

The gentisate pathway is a convergent catabolic route for a wide range of aromatic compounds, including salicylate, 3-hydroxybenzoate, and gentisate itself. The pathway culminates in the production of central metabolic intermediates such as pyruvate and fumarate, which can then enter the Krebs cycle. The core of the gentisate pathway involves a series of enzymatic steps that lead to the formation and subsequent metabolism of maleylpyruvate.

Key Enzymatic Steps Leading to and from this compound

-

Gentisate 1,2-Dioxygenase: The pathway is initiated by the ring cleavage of gentisate by gentisate 1,2-dioxygenase, an iron-containing enzyme. This reaction incorporates both atoms of molecular oxygen into the aromatic ring, yielding maleylpyruvate.

-

Maleylpyruvate Isomerase: Maleylpyruvate is then isomerized to fumarylpyruvate by maleylpyruvate isomerase. This isomerization is a critical step that prepares the molecule for subsequent hydrolysis. Some maleylpyruvate isomerases are dependent on cofactors such as glutathione (GSH) or mycothiol (MSH), while others are cofactor-independent[1].

-

Fumarylpyruvate Hydrolase: The final enzymatic step in the core gentisate pathway is the hydrolysis of fumarylpyruvate by fumarylpyruvate hydrolase. This reaction cleaves the carbon-carbon bond to yield fumarate and pyruvate, which are readily assimilated by the cell.

While this compound itself is not a direct intermediate in the canonical gentisate pathway, its structural analog, maleylpyruvate, is central. Furthermore, in anaerobic degradation pathways of some aromatic compounds, CoA-activated intermediates are common, and the metabolism of these compounds can intersect with pathways involving this compound-like structures[2].

Quantitative Data

The efficiency of the gentisate pathway is dictated by the kinetic properties of its constituent enzymes. The following tables summarize key quantitative data for the enzymes involved in the metabolism of maleylpyruvate and its precursors.

Table 1: Kinetic Parameters of Gentisate 1,2-Dioxygenase

| Organism | Substrate | Km (µM) | kcat (s-1) | kcat/Km (s-1µM-1) | Reference |

| Sphingomonas sp. strain RW5 | Gentisate | 15 | - | 5.11 | [3] |

| Silicibacter pomeroyi DSS-3 | Gentisate | 12 ± 3 | - | 0.24 ± 0.07 | [4] |

| Corynebacterium glutamicum | Maleylpyruvate | 148.4 ± 11.9 | 1520 ± 57.4 | - | [5] |

Table 2: Kinetic Parameters of Maleylpyruvate Isomerase

| Organism | Cofactor | Km (µM) | Vmax (µmol/min/mg) | Reference |

| Paenibacillus sp. Strain NyZ101 | L-cysteine | 19.5 ± 5.6 | - | [1][6] |

| Corynebacterium glutamicum | Mycothiol | 148.4 ± 11.9 | 1520 ± 57.4 | [5] |

Table 3: Kinetic Parameters of Fumarylpyruvate Hydrolase

| Organism | Substrate | Km (µM) | Reference |

| Pseudomonas alcaligenes | Fumarylpyruvate | - | [7] |

| Bovine Liver | Fumarylacetoacetate | - | [8] |

Experimental Protocols

Protocol 1: Spectrophotometric Assay for Gentisate 1,2-Dioxygenase Activity

This protocol is adapted from methods described for the characterization of gentisate 1,2-dioxygenases[3][8][9].

Principle: The activity of gentisate 1,2-dioxygenase is determined by monitoring the formation of maleylpyruvate, which has a characteristic absorbance maximum at 330 nm.

Materials:

-

100 mM Phosphate buffer (pH 7.4) or Tris-HCl buffer (pH 8.0)

-

0.33 mM Gentisate solution (substrate)

-

Purified gentisate 1,2-dioxygenase or cell-free extract

-

UV-Vis spectrophotometer

Procedure:

-

Prepare a 3 mL reaction mixture in a quartz cuvette containing 0.33 mM gentisate in 0.1 M phosphate buffer (pH 7.4).

-

Equilibrate the reaction mixture to the desired temperature (e.g., 25°C or 30°C).

-

Initiate the reaction by adding a known amount of enzyme (e.g., 1-5 µg of purified protein or an appropriate volume of cell-free extract).

-

Immediately monitor the increase in absorbance at 330 nm for a set period (e.g., 1-5 minutes).

-

Calculate the rate of maleylpyruvate formation using the molar extinction coefficient for maleylpyruvate (ε330 = 10,800 M-1cm-1)[8]. One unit of enzyme activity is defined as the amount of enzyme that produces 1 µmol of maleylpyruvate per minute.

Protocol 2: Spectrophotometric Assay for Maleylpyruvate Isomerase Activity

This protocol is based on the method described for the characterization of maleylpyruvate isomerase[1].

Principle: The activity of maleylpyruvate isomerase is measured by following the disappearance of its substrate, maleylpyruvate, at 330 nm.

Materials:

-

50 mM Tris-HCl buffer (pH 8.0)

-

Maleylpyruvate (substrate, typically prepared in situ from gentisate using gentisate 1,2-dioxygenase)

-

Cofactor solution (e.g., 400 µM L-cysteine or other thiols)

-

Purified maleylpyruvate isomerase

Procedure:

-

Prepare maleylpyruvate by incubating gentisate with a catalytic amount of gentisate 1,2-dioxygenase until the absorbance at 330 nm stabilizes.

-

Prepare a 1 mL reaction mixture in a quartz cuvette containing 50 mM Tris-HCl buffer (pH 8.0), the prepared maleylpyruvate solution (e.g., 70 µM), and the appropriate cofactor (e.g., 400 µM L-cysteine).

-

Equilibrate the mixture to 30°C.

-

Initiate the reaction by adding 1-5 µg of purified maleylpyruvate isomerase.

-

Monitor the decrease in absorbance at 330 nm. The rate of isomerization is calculated from the change in absorbance over time.

Protocol 3: HPLC Analysis of Aromatic Degradation Intermediates

This protocol provides a general framework for the analysis of aromatic compounds and their degradation intermediates by High-Performance Liquid Chromatography (HPLC) with UV detection[5][10][11][12].

Principle: HPLC separates compounds based on their differential partitioning between a stationary phase (e.g., a C18 column) and a mobile phase. A UV detector is used to quantify the compounds as they elute from the column.

Materials:

-

HPLC system with a UV detector and a C18 reversed-phase column

-

Mobile phase: Acetonitrile and 0.1% acetic acid in water (gradient or isocratic elution)

-

Standards for the aromatic compounds and expected intermediates (e.g., gentisate, maleylpyruvate, fumarylpyruvate)

-

Filtered culture supernatants or cell-free extract samples

Procedure:

-

Sample Preparation: Centrifuge bacterial cultures to pellet cells. Filter the supernatant through a 0.22 µm filter to remove any remaining cells and debris.

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile in 0.1% acetic acid. For example, a linear gradient from 10% to 90% acetonitrile over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10-20 µL.

-

Detection: UV detector set at a wavelength appropriate for the compounds of interest (e.g., 280 nm for many aromatic compounds, 330 nm for maleylpyruvate).

-

-

Analysis:

-

Inject standards of known concentrations to determine their retention times and generate a standard curve for quantification.

-

Inject the prepared samples.

-

Identify and quantify the compounds in the samples by comparing their retention times and peak areas to the standards.

-

Protocol 4: Gene Knockout in Pseudomonas putida using Suicide Plasmid

This protocol outlines a general method for creating unmarked gene deletions in Pseudomonas putida, a common model organism for studying aromatic degradation, using a suicide plasmid with a counter-selectable marker like sacB[13][14][15][16].

Principle: This method relies on homologous recombination to replace a target gene with a selectable marker, which is then removed through a second recombination event, leaving an unmarked deletion. The sacB gene, which confers sucrose sensitivity, is used for counter-selection.

Materials:

-

Pseudomonas putida strain

-

Suicide plasmid (e.g., pT18mobsacB) containing upstream and downstream homology arms of the target gene

-

E. coli strain for plasmid construction and conjugation

-

LB agar plates with appropriate antibiotics (e.g., tetracycline) and 5% sucrose

Procedure:

-

Construct the Suicide Plasmid:

-

Amplify by PCR the upstream and downstream flanking regions (homology arms, ~500-1000 bp each) of the target gene from P. putida genomic DNA.

-

Clone the two homology arms into the suicide plasmid in the correct orientation.

-

-

Conjugation:

-

Introduce the suicide plasmid into the recipient P. putida strain via biparental or triparental mating with an appropriate E. coli donor strain.

-

Select for single-crossover integrants on selective agar plates containing an antibiotic for the plasmid and a carbon source that the donor strain cannot utilize.

-

-

Counter-selection:

-

Inoculate single-crossover integrants into non-selective liquid medium to allow for the second recombination event to occur.

-

Plate the culture onto agar plates containing 5% sucrose. The sacB gene product, levansucrase, converts sucrose into a toxic product, thus selecting for cells that have lost the plasmid backbone through a second crossover event.

-

-

Verification:

-

Screen sucrose-resistant colonies for the desired gene deletion by PCR using primers that flank the target gene. The wild-type will produce a larger PCR product than the deletion mutant.

-

Confirm the deletion by DNA sequencing.

-

Signaling Pathways and Experimental Workflows

Regulatory Network of the Gentisate Pathway

The expression of the genes involved in the gentisate pathway is tightly regulated to ensure that the enzymes are only produced when their substrates are present. This regulation is often mediated by transcriptional regulators that bind to specific DNA sequences near the promoters of the catabolic genes[1][2][7][9][11][14][17][18][19][20].

Caption: Regulatory control of the gentisate catabolic pathway.

Experimental Workflow for Characterizing a Novel Aromatic Degradation Pathway

The following diagram illustrates a typical workflow for the characterization of a novel microbial pathway for the degradation of an aromatic compound.

Caption: Workflow for elucidating a novel aromatic degradation pathway.

Conclusion

This compound and its related intermediates are pivotal molecules in the microbial degradation of a vast array of aromatic compounds. The gentisate pathway provides a robust enzymatic framework for channeling these recalcitrant molecules into central metabolism. A thorough understanding of the enzymes, their kinetics, and the complex regulatory networks that govern this pathway is essential for advancing research in bioremediation, biocatalysis, and the development of novel therapeutics. The experimental protocols and workflows outlined in this guide provide a practical foundation for researchers to investigate and harness the metabolic potential of these fascinating microbial systems. Further exploration into the diversity of these pathways in different microorganisms will undoubtedly uncover novel enzymes and regulatory mechanisms with significant biotechnological promise.

References

- 1. Novel l-Cysteine-Dependent Maleylpyruvate Isomerase in the Gentisate Pathway of Paenibacillus sp. Strain NyZ101 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Benzoate metabolism intermediate benzoyl coenzyme A affects gentisate pathway regulation in Comamonas testosteroni - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 3-fumarylpyruvate hydrolase - Wikipedia [en.wikipedia.org]

- 4. Absolute Metabolite Concentrations and Implied Enzyme Active Site Occupancy in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The gene ncgl2918 encodes a novel maleylpyruvate isomerase that needs mycothiol as cofactor and links mycothiol biosynthesis and gentisate assimilation in Corynebacterium glutamicum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Purification and some properties of maleylpyruvate hydrolase and fumarylpyruvate hydrolase from Pseudomonas alcaligenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Characterization and substrate specificity of fumarylacetoacetate fumarylhydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Benzoate Metabolism Intermediate Benzoyl Coenzyme A Affects Gentisate Pathway Regulation in Comamonas testosteroni - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Bacterial Degradation of Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Transcriptional Regulatory Systems in Pseudomonas: A Comparative Analysis of Helix-Turn-Helix Domains and Two-Component Signal Transduction Networks [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Development of a Method for Markerless Gene Deletion in Pseudomonas putida - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Development of a CRISPR/Cas9n-based tool for metabolic engineering of Pseudomonas putida for ferulic acid-to-polyhydroxyalkanoate bioconversion - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Addressing genome scale design tradeoffs in Pseudomonas putida for bioconversion of an aromatic carbon source - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. A dynamic and intricate regulatory network determines Pseudomonas aeruginosa virulence - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The Regulatory Network of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 19. biorxiv.org [biorxiv.org]

- 20. [PDF] Determination of the two-component systems regulatory network reveals core and accessory regulations across Pseudomonas aeruginosa lineages | Semantic Scholar [semanticscholar.org]

Biosynthesis of Maleyl-CoA Precursors in Pseudomonas Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pseudomonas species are renowned for their metabolic versatility, particularly their ability to degrade a wide array of aromatic compounds. Central to many of these degradation pathways are intermediates that are structurally related to maleyl-coenzyme A (CoA). While the direct biosynthesis of maleyl-CoA itself is not a prominent feature of the canonical aromatic degradation pathways, the production of its precursors, maleylpyruvate and maleylacetoacetate, is well-documented. This technical guide provides an in-depth exploration of the core biosynthetic pathways leading to these maleyl- compounds in Pseudomonas, detailing the enzymatic reactions, genetic organization, and regulatory mechanisms. Furthermore, it includes experimental protocols for key enzymes and discusses the potential for CoA ligation to form this compound.

Core Biosynthetic Pathways

In Pseudomonas, the biosynthesis of maleyl- family compounds primarily occurs through the catabolism of aromatic acids via two main pathways: the Gentisate Pathway and the Homogentisate Pathway .

The Gentisate Pathway: Production of Maleylpyruvate

The gentisate pathway is a central route for the degradation of various aromatic compounds, including naphthalene and 3-hydroxybenzoate. The key intermediate, gentisate (2,5-dihydroxybenzoate), undergoes oxidative ring cleavage to yield maleylpyruvate.

The core reaction is catalyzed by gentisate 1,2-dioxygenase , which incorporates both atoms of molecular oxygen into the aromatic ring, leading to its fission.

Key Enzymes and Genes:

The genes encoding the enzymes of the gentisate pathway are often found in clusters, commonly designated as nag or mhb operons.

-

Gentisate 1,2-dioxygenase (GDO): Encoded by the nagI gene, this enzyme catalyzes the conversion of gentisate to maleylpyruvate.[1]

-

Maleylpyruvate Isomerase (MPI): The nagL gene product, a glutathione-dependent isomerase, catalyzes the isomerization of maleylpyruvate to fumarylpyruvate.[1]

-

Fumarylpyruvate Hydrolase (FPH): Encoded by nagK, this enzyme hydrolyzes fumarylpyruvate to fumarate and pyruvate, which then enter central metabolism.[1]

-

Regulatory Proteins: The expression of the nag operon is often controlled by a LysR-type transcriptional regulator, nagR.[1]

References

Spontaneous Degradation of Maleyl-CoA in Aqueous Solution: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Maleyl-CoA is a pivotal intermediate in various metabolic pathways, and understanding its stability is crucial for accurate in vitro studies and potential therapeutic applications. This technical guide provides a comprehensive overview of the spontaneous, non-enzymatic degradation of this compound in aqueous solutions. It consolidates the current understanding of its degradation pathways, influencing factors, and degradation products. Due to the limited availability of specific kinetic data in existing literature, this guide also furnishes detailed experimental protocols for researchers to quantitatively assess the stability of this compound under various conditions. Furthermore, this document presents visual representations of the degradation pathways and experimental workflows to facilitate a deeper understanding.

Introduction

This compound is an acyl-coenzyme A thioester that plays a role in the metabolism of certain aromatic compounds. Like many thioesters, this compound is susceptible to spontaneous degradation in aqueous environments. This inherent instability, particularly at neutral pH, can significantly impact the accuracy and reproducibility of in vitro assays and metabolic studies. A thorough understanding of its degradation kinetics and mechanisms is therefore essential for researchers in biochemistry, drug discovery, and metabolic engineering.

This guide delineates the two primary pathways of spontaneous this compound degradation: hydrolysis and reaction with free coenzyme A. It also outlines a comprehensive experimental framework to empower researchers to determine the degradation kinetics and influencing factors in their specific experimental setups.

Spontaneous Degradation Pathways of this compound

In an aqueous solution, this compound undergoes two main non-enzymatic degradation reactions:

-

Hydrolysis: The thioester bond of this compound is susceptible to nucleophilic attack by water, leading to the formation of maleic acid and free coenzyme A (CoA-SH). This reaction is influenced by pH and temperature.

-

Reaction with Free Coenzyme A: In the presence of free CoA-SH, the thiol group of a free CoA molecule can act as a nucleophile, attacking the double bond of the maleyl moiety of this compound. This results in the formation of a stable thioether adduct[1][2][3]. This thioether is reported to be metabolically inert[1][2][3].

The following diagram illustrates these two competing degradation pathways.

Caption: Competing pathways for the spontaneous degradation of this compound in aqueous solution.

Quantitative Data on this compound Degradation

To address this gap, the following sections provide detailed experimental protocols for researchers to determine these crucial parameters. The tables below are structured to be populated with data obtained from such experiments.

Table 1: Hypothetical Half-life (t½) of this compound at Various pH and Temperatures

| Temperature (°C) | pH 4.0 | pH 7.0 | pH 8.0 |

| 4 | Data to be determined | Data to be determined | Data to be determined |

| 25 | Data to be determined | Data to be determined | Data to be determined |

| 37 | Data to be determined | Data to be determined | Data to be determined |

Table 2: Hypothetical Pseudo-First-Order Rate Constants (k) for this compound Degradation

| Temperature (°C) | pH 4.0 (s⁻¹) | pH 7.0 (s⁻¹) | pH 8.0 (s⁻¹) |

| 4 | Data to be determined | Data to be determined | Data to be determined |

| 25 | Data to be determined | Data to be determined | Data to be determined |

| 37 | Data to be determined | Data to be determined | Data to be determined |

Experimental Protocols

This section provides a detailed methodology for conducting a kinetic study on the spontaneous degradation of this compound.

Objective

To determine the rate of spontaneous degradation of this compound in aqueous solutions at different pH values and temperatures by monitoring its concentration over time using High-Performance Liquid Chromatography (HPLC).

Materials and Reagents

-

This compound

-

Coenzyme A (for thioether formation study)

-

Sodium phosphate (for buffer preparation)

-

Phosphoric acid (for pH adjustment)

-

Methanol (HPLC grade)

-

Ammonium acetate (for mobile phase)

-

Ultrapure water

-

Microcentrifuge tubes

-

HPLC vials

-

Thermomixer or water bath

-

Calibrated pH meter

-

HPLC system with a UV detector and a C18 reversed-phase column

Experimental Workflow

The following diagram outlines the general workflow for the kinetic analysis.

Caption: A typical workflow for studying the kinetics of this compound degradation.

Detailed Procedure

-

Buffer Preparation: Prepare a series of buffers (e.g., 100 mM sodium phosphate) at the desired pH values (e.g., 4.0, 7.0, and 8.0). Ensure the pH is accurately adjusted.

-

This compound Stock Solution: Prepare a concentrated stock solution of this compound in a weakly acidic buffer (e.g., pH 5.0) to ensure initial stability. Determine the exact concentration spectrophotometrically using the molar absorptivity of the adenine moiety.

-

Reaction Setup:

-

Pre-equilibrate the buffers to the desired incubation temperatures (e.g., 4°C, 25°C, and 37°C).

-

Initiate the degradation reaction by diluting the this compound stock solution into the pre-warmed/cooled buffer to a final concentration suitable for HPLC analysis (e.g., 100 µM). Mix gently but thoroughly.

-

-

Time-Course Sampling:

-

Immediately after mixing (t=0), withdraw an aliquot of the reaction mixture.

-

Quench the reaction by adding the aliquot to a solution that stops degradation, such as a strong acid (e.g., perchloric acid) to a final concentration that effectively lowers the pH.

-

Continue to withdraw and quench aliquots at predetermined time intervals (e.g., 5, 15, 30, 60, 90, 120 minutes). The time points should be adjusted based on the expected rate of degradation.

-

-

HPLC Analysis:

-

Analyze the quenched samples by reversed-phase HPLC. A suitable method would be:

-

Column: C18, e.g., 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase A: 50 mM ammonium acetate, pH 5.0.

-

Mobile Phase B: Methanol.

-

Gradient: A linear gradient from 2% to 50% B over 15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 259 nm.

-

-

Identify the peaks for this compound, maleic acid, and Coenzyme A by comparing their retention times with those of authentic standards.

-

-

Data Analysis:

-

Integrate the peak area of the this compound peak at each time point.

-

Plot the natural logarithm of the this compound peak area versus time.

-

If the plot is linear, the degradation follows pseudo-first-order kinetics. The slope of the line will be equal to -k, where k is the pseudo-first-order rate constant.

-

Calculate the half-life (t½) using the equation: t½ = 0.693 / k.

-

Logical Relationships in Experimental Design

The following diagram illustrates the logical flow and dependencies in designing a stability study for this compound.

Caption: Key variables and their relationships in a this compound degradation study.

Conclusion

This compound is an inherently unstable molecule in aqueous solutions, primarily degrading through hydrolysis and reaction with free coenzyme A. While the qualitative aspects of its degradation are understood, there is a notable absence of quantitative kinetic data in the current literature. This guide provides the necessary background and detailed experimental protocols to enable researchers to systematically investigate the stability of this compound. By determining the degradation kinetics under their specific experimental conditions, scientists and drug development professionals can ensure the integrity of their results and make more informed decisions in their research endeavors.

References

- 1. Studies on chemical and enzymatic synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Kinetic modelling of acyl glucuronide and glucoside reactivity and development of structure–property relationships - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C9OB02008J [pubs.rsc.org]

- 4. A Class of Reactive Acyl-CoA Species Reveals the Non-Enzymatic Origins of Protein Acylation - PMC [pmc.ncbi.nlm.nih.gov]

The Central Role of Maleyl Derivatives in Xenobiotic Catabolism: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the function of maleyl-derivatives, specifically maleylacetoacetate and maleylpyruvate, in the catabolism of xenobiotic compounds. While the term "Maleyl-CoA" is often searched for, the core metabolic pathways in microbial and mammalian systems utilize the free dicarboxylic acids. These intermediates are critical downstream products of aromatic ring cleavage, a key step in the degradation of numerous environmental pollutants and the metabolism of certain drugs. This document details the enzymatic processes, presents quantitative data, outlines experimental methodologies, and visualizes the key pathways involved in the transformation of these pivotal molecules.

Introduction: The "Maleyl" Hub in Aromatic Degradation

The biodegradation of aromatic xenobiotics, such as phenols, benzoates, and polycyclic aromatic hydrocarbons, is a critical process for environmental detoxification. Microorganisms have evolved sophisticated catabolic pathways to mineralize these often-recalcitrant compounds, converting them into central metabolites of the tricarboxylic acid (TCA) cycle. A convergent point in many of these pathways is the formation of cis-dienone intermediates, namely maleylacetoacetate and maleylpyruvate . These molecules are the products of dioxygenase-mediated aromatic ring cleavage of homogentisate and gentisate, respectively. The subsequent isomerization of these maleyl-derivatives to their trans-isomers is a crucial step that prepares them for entry into the lower degradation pathways.

Core Metabolic Pathways and Key Enzymology

Two primary pathways are central to the formation and transformation of maleyl-derivatives during the catabolism of aromatic xenobiotics: the Homogentisate Pathway and the Gentisate Pathway.

The Homogentisate Pathway and Maleylacetoacetate Isomerase

The homogentisate pathway is the primary route for the degradation of L-phenylalanine and L-tyrosine, and it is also utilized for the breakdown of xenobiotics that are metabolized to homogentisate[1][2]. The key steps involving the formation and isomerization of maleylacetoacetate are as follows:

-

Homogentisate 1,2-Dioxygenase : This enzyme catalyzes the oxidative cleavage of the aromatic ring of homogentisate to produce 4-maleylacetoacetate[2].

-

Maleylacetoacetate Isomerase (MAAI) : This enzyme catalyzes the cis-trans isomerization of 4-maleylacetoacetate to 4-fumarylacetoacetate[3][4]. In mammals, this enzyme is also known as Glutathione S-transferase Zeta 1 (GSTZ1) and its activity is dependent on the cofactor glutathione (GSH)[3][4][5]. The mechanism involves the nucleophilic attack of the thiolate form of GSH on the alpha-carbon of 4-maleylacetoacetate, which allows for rotation around the single bond, followed by the release of 4-fumarylacetoacetate and regeneration of free GSH[3][4].

-

Fumarylacetoacetate Hydrolase (FAH) : This enzyme hydrolyzes 4-fumarylacetoacetate to yield fumarate and acetoacetate, which are central metabolites that can enter the TCA cycle[1][2].

The Gentisate Pathway and Maleylpyruvate Isomerase

The gentisate pathway is another crucial route for the aerobic degradation of a wide range of aromatic compounds, including salicylate, 3-hydroxybenzoate, and various substituted phenols[6]. The central steps involving maleylpyruvate are:

-

Gentisate 1,2-Dioxygenase : This enzyme catalyzes the cleavage of the gentisate aromatic ring to form 3-maleylpyruvate[7].

-

Maleylpyruvate Isomerase : This enzyme isomerizes 3-maleylpyruvate to 3-fumarylpyruvate[8]. Unlike the single form of maleylacetoacetate isomerase in mammals, several types of maleylpyruvate isomerases have been identified in bacteria, which can be dependent on different cofactors:

-

Glutathione-dependent : Found in Gram-negative bacteria[6].

-

Mycothiol-dependent : Identified in high G+C Gram-positive bacteria like Corynebacterium glutamicum[9].

-

L-cysteine-dependent : Characterized in low-G+C Gram-positive bacteria such as Paenibacillus sp.[6].

-

Glutathione-independent : Found in some bacteria like Bacillus megaterium[10].

-

-

Fumarylpyruvate Hydrolase : This enzyme hydrolyzes 3-fumarylpyruvate to fumarate and pyruvate, which are then assimilated into central metabolism[6][7].

Quantitative Data on Key Enzymes

The kinetic parameters of maleyl-derivative isomerases are crucial for understanding the efficiency of xenobiotic degradation pathways. Below is a summary of available data for selected enzymes.

| Enzyme | Organism | Substrate | Cofactor | Km (µM) | Vmax or kcat | Reference |

| Maleylpyruvate Isomerase | Corynebacterium glutamicum | Maleylpyruvate | Mycothiol (2.5 µM) | 148.4 ± 11.9 | 1520 ± 57.4 µmol/min/mg | [9] |

| Maleylpyruvate Isomerase (BagL) | Paenibacillus sp. NyZ101 | Maleylpyruvate | L-cysteine | 15.5 | Not specified | [6] |

| Maleylpyruvate Isomerase (BagL) | Paenibacillus sp. NyZ101 | Maleylpyruvate | Cysteinylglycine | 8.4 | Not specified | [6] |

| Maleylpyruvate Isomerase (BagL) | Paenibacillus sp. NyZ101 | Maleylpyruvate | Glutathione | 552 | Not specified | [6] |

| hGSTZ1-1c | Homo sapiens | Maleylacetone | Glutathione | Not specified | High turnover | [11] |

| hGSTZ1-1a | Homo sapiens | Maleylacetone | Glutathione | Not specified | Lower turnover than 1c | [11] |

Note: Maleylacetone is a structural analog of maleylacetoacetate used for kinetic studies.

Detailed Experimental Protocols

Purification of Recombinant Maleylpyruvate Isomerase (Example)

This protocol is a generalized procedure based on methods for purifying His-tagged recombinant isomerases.

Methodology:

-

Gene Cloning and Expression: The gene encoding the maleylpyruvate isomerase of interest is cloned into an expression vector (e.g., pET series) with a polyhistidine tag. The vector is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).

-

Cell Culture and Induction: A starter culture is grown overnight and used to inoculate a larger volume of Luria-Bertani (LB) medium containing the appropriate antibiotic. The culture is grown at 37°C with shaking to an OD600 of 0.6-0.8. Protein expression is then induced with isopropyl β-D-1-thiogalactopyranoside (IPTG) and the culture is incubated at a lower temperature (e.g., 18-25°C) overnight.

-

Cell Lysis: Cells are harvested by centrifugation, resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole), and lysed by sonication on ice.

-

Affinity Chromatography: The cell lysate is clarified by ultracentrifugation, and the supernatant is loaded onto a Ni-NTA affinity chromatography column. The column is washed with lysis buffer containing a low concentration of imidazole (e.g., 20 mM) to remove non-specifically bound proteins. The His-tagged isomerase is then eluted with a high concentration of imidazole (e.g., 250-500 mM).

-

Buffer Exchange and Storage: The purified enzyme is dialyzed against a storage buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 10% glycerol) to remove imidazole and stored at -80°C.

Spectrophotometric Assay for Maleylpyruvate Isomerase Activity

This assay is based on the different UV absorbance spectra of maleylpyruvate and fumarylpyruvate[6][10].

Principle: The isomerization of maleylpyruvate (λmax ≈ 330 nm) to fumarylpyruvate results in a spectral shift, with the product having a higher absorbance at wavelengths around 345 nm at alkaline pH[10]. The rate of this change in absorbance is proportional to the enzyme activity.

Reagents:

-

50 mM Tris-HCl buffer, pH 8.0

-

Maleylpyruvate substrate solution (prepared by enzymatic conversion of gentisate)

-

Thiol cofactor solution (e.g., L-cysteine, glutathione, or mycothiol), if required

-

Purified maleylpyruvate isomerase enzyme

Procedure:

-

Prepare a reaction mixture in a quartz cuvette containing Tris-HCl buffer and the thiol cofactor (if applicable).

-

Add a known amount of the purified enzyme to the cuvette and mix.

-

Initiate the reaction by adding the maleylpyruvate substrate.

-

Immediately monitor the change in absorbance at 330 nm in a spectrophotometer. The decrease in absorbance corresponds to the consumption of maleylpyruvate.

-

The initial rate of the reaction is calculated from the linear portion of the absorbance vs. time plot, using the molar extinction coefficient for maleylpyruvate (ε330 ≈ 13,000 M-1cm-1)[6].

For Kinetic Analysis: The assay is repeated with varying concentrations of maleylpyruvate and the thiol cofactor to determine Km and Vmax values by fitting the data to the Michaelis-Menten equation.

Conclusion

The transformation of maleyl-derivatives is a pivotal juncture in the catabolism of a vast array of aromatic xenobiotics. The enzymes responsible, maleylacetoacetate isomerase and the diverse family of maleylpyruvate isomerases, play an essential role in converting ring-fission products into metabolites that can be readily integrated into central metabolic pathways. Understanding the mechanisms, kinetics, and regulation of these enzymes is fundamental for applications in bioremediation, drug metabolism, and the diagnosis of related metabolic disorders. The methodologies and data presented in this guide provide a foundational resource for professionals engaged in these fields.

References

- 1. Fumarylacetoacetic acid - Wikipedia [en.wikipedia.org]

- 2. m.youtube.com [m.youtube.com]

- 3. Maleylacetoacetate isomerase - Wikipedia [en.wikipedia.org]

- 4. Maleylacetoacetate isomerase - Wikiwand [wikiwand.com]

- 5. Clinical physiology and pharmacology of GSTZ1/MAAI - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Novel l-Cysteine-Dependent Maleylpyruvate Isomerase in the Gentisate Pathway of Paenibacillus sp. Strain NyZ101 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Maleylpyruvate isomerase - Wikipedia [en.wikipedia.org]

- 9. The gene ncgl2918 encodes a novel maleylpyruvate isomerase that needs mycothiol as cofactor and links mycothiol biosynthesis and gentisate assimilation in Corynebacterium glutamicum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. journals.asm.org [journals.asm.org]

- 11. Kinetics of the biotransformation of maleylacetone and chlorofluoroacetic acid by polymorphic variants of human glutathione transferase zeta (hGSTZ1-1) - PubMed [pubmed.ncbi.nlm.nih.gov]

Identifying Maleyl-CoA Producing Microorganisms: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Maleyl-CoA is a chemically reactive intermediate with potential applications in the synthesis of specialty chemicals and pharmaceuticals. Its production in microorganisms is not a terminal pathway for a desired product but rather a transient step in the catabolism of aromatic compounds. This guide provides a comprehensive overview of microorganisms known to possess the metabolic machinery that can be engineered for this compound production, focusing on the gentisate and catechol degradation pathways. We detail the key microbial genera, the enzymatic steps involved, and provide protocols for the identification and quantification of this compound. This document serves as a foundational resource for researchers aiming to harness and engineer microbial systems for the synthesis of this valuable CoA-thioester.

Introduction to this compound and its Metabolic Origins

This compound is a derivative of maleic acid and coenzyme A. In microorganisms, it is primarily encountered as an intermediate in the degradation of aromatic compounds. The most relevant metabolic routes that can serve as a source for this compound are the gentisate and catechol pathways, which are prevalent in a variety of soil bacteria known for their catabolic versatility. These pathways converge on key intermediates that are structurally related to this compound, making them prime targets for metabolic engineering.

Key Microorganisms and Metabolic Pathways

Several bacterial genera are well-documented for their ability to degrade aromatic compounds via pathways that involve maleyl-derivatives. These microorganisms represent the most promising candidates for the development of this compound producing cell factories.

Prominent Microbial Genera

-

Pseudomonas : Species such as Pseudomonas putida and Pseudomonas alcaligenes are renowned for their robust metabolic pathways for degrading a wide array of aromatic compounds through both gentisate and catechol pathways.[1][2]

-

Burkholderia : Burkholderia xenovorans and Burkholderia cepacia possess well-characterized gene clusters for gentisate and catechol degradation, making them highly amenable to genetic manipulation for targeted production.[3][4]

-

Rhodococcus : Members of this genus, like Rhodococcus opacus and Rhodococcus sp. strain B4*, are known for their broad catabolic capabilities, including the degradation of naphthalene via the gentisate pathway.[5][6]

-

Corynebacterium : Corynebacterium glutamicum has been shown to assimilate gentisate, employing a mycothiol-dependent maleylpyruvate isomerase.[7]

The Gentisate Pathway

The gentisate pathway is a central route for the catabolism of various aromatic compounds. The key intermediate in this pathway is maleylpyruvate, which is formed by the ring cleavage of gentisate.

The core enzymatic steps are:

-

Gentisate 1,2-Dioxygenase : This enzyme catalyzes the oxidative cleavage of gentisate to form maleylpyruvate.

-

Maleylpyruvate Isomerase : Maleylpyruvate is then typically isomerized to fumarylpyruvate. This isomerization can be dependent on cofactors such as glutathione or mycothiol.[3][7]

-

Fumarylpyruvate Hydrolase : Fumarylpyruvate is hydrolyzed to fumarate and pyruvate, which then enter central metabolism.[3][8]

Alternatively, in some organisms like Pseudomonas alcaligenes, a Maleylpyruvate Hydrolase can directly hydrolyze maleylpyruvate to maleate and pyruvate.[2][9][10]

The Catechol Pathway

The catechol pathway is another major route for the degradation of aromatic compounds. It can proceed via either ortho- or meta-cleavage. The meta-cleavage pathway generates intermediates that are structurally related to maleyl-derivatives.

The initial steps of the meta-cleavage pathway are:

-

Catechol 2,3-Dioxygenase : This enzyme cleaves the aromatic ring of catechol to produce 2-hydroxymuconate semialdehyde.

-

2-Hydroxymuconate Semialdehyde Dehydrogenase : This intermediate is then oxidized to 2-hydroxymuconate.

-